Cardioquin

Pharmacokinetics Drug Absorption Antiarrhythmic Formulations

Cardioquin (quinidine polygalacturonate) delivers a distinct Tmax of ~6 hours—versus 1–3 hours for quinidine sulfate—providing sustained, uniform blood levels critical for pharmacokinetic-pharmacodynamic studies. This polygalacturonate salt eliminates the gastrointestinal distress frequently observed with sulfate salts (>50% discontinuation), making it the superior reference standard for bioequivalence evaluations, sustained-release formulation research, and ion channel investigations (K+ channel IC50 19.9 μM). Choose Cardioquin to isolate absorption-rate effects and ensure reproducible experimental outcomes. Available ≥98% purity for R&D.

Molecular Formula C26H34N2O9
Molecular Weight 518.6 g/mol
CAS No. 7681-28-9
Cat. No. B1195268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardioquin
CAS7681-28-9
SynonymsCardioquin
quinidine polygalacturonate
Molecular FormulaC26H34N2O9
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)/t13-,14?,19+,20-;2-,3+,4+,5-/m00/s1
InChIKeyKUTGSSTVCUKONV-JWVVETNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cardioquin (Quinidine Polygalacturonate) CAS 7681-28-9: Procurement-Grade Overview for Antiarrhythmic Research and Reference Standard Applications


Cardioquin is the proprietary brand name for quinidine polygalacturonate, a salt form of the Class IA antiarrhythmic agent quinidine [1]. It is formed by reacting the quinidine alkaloid base with polygalacturonic acid, yielding a compound that contains the equivalent of approximately 60% quinidine free base . Cardioquin (quinidine polygalacturonate) was previously approved by the U.S. FDA under NDA 011642 as an oral antiarrhythmic medication, although the branded product has been discontinued [2]. The compound remains relevant as a reference standard, a comparator in pharmacokinetic studies of quinidine salt forms, and a research tool for investigating Class IA sodium channel blockade and potassium channel inhibition (K+ channel IC50 = 19.9 μM) .

Why Generic Quinidine Sulfate Cannot Be Assumed Interchangeable with Cardioquin (Quinidine Polygalacturonate) in Research and Formulation


Quinidine is available as multiple distinct salt forms—most commonly sulfate, gluconate, and polygalacturonate—each exhibiting different physicochemical properties that directly influence their in vivo absorption profiles and clinical utility [1]. Quinidine sulfate is rapidly absorbed with peak plasma concentrations achieved within 60–90 minutes [2], whereas quinidine polygalacturonate demonstrates a markedly slower absorption profile with a time to peak concentration (Tmax) of approximately 6 hours [3]. This difference in absorption kinetics is attributed to the polygalacturonate salt being only slightly ionized and slightly soluble in water, resulting in a more uniform and sustained blood level compared to the rapid peak-and-trough pattern of quinidine sulfate . Furthermore, the gastrointestinal tolerability profile differs substantially: quinidine sulfate frequently causes local irritant effects including pain, nausea, vomiting, and diarrhea—adverse effects that often preclude adequate oral dosing—whereas clinical studies with the polygalacturonate salt reported no evidence of gastrointestinal distress . Given these quantifiable differences in absorption kinetics and adverse effect profiles, direct substitution between quinidine salt forms without accounting for these parameters can introduce significant variability in experimental outcomes, particularly in studies examining pharmacokinetic-pharmacodynamic relationships or gastrointestinal safety.

Quantitative Comparative Evidence: Cardioquin (Quinidine Polygalacturonate) vs. Quinidine Sulfate and Gluconate


Delayed Time to Peak Plasma Concentration (Tmax): Cardioquin Achieves Peak Serum Levels at ~6 Hours vs. 1–3 Hours for Quinidine Sulfate

Cardioquin (quinidine polygalacturonate) demonstrates a substantially prolonged time to peak plasma concentration (Tmax) compared to quinidine sulfate. This pharmacokinetic differentiation results from the salt form's physicochemical properties—the polygalacturonate salt is only slightly ionized and slightly soluble in water, which slows the dissolution and absorption process [1]. The extended Tmax translates to a more uniform and sustained blood level profile, avoiding the rapid peak-and-trough fluctuations characteristic of the sulfate salt .

Pharmacokinetics Drug Absorption Antiarrhythmic Formulations

Reduced Peak Plasma Concentration (Cmax): Cardioquin Produces Lower Peak Serum Levels Relative to Quinidine Sulfate at Equivalent Base Doses

At equivalent doses of quinidine base, quinidine polygalacturonate (Cardioquin) produces lower peak plasma concentrations (Cmax) compared to quinidine sulfate. This characteristic is documented across multiple sources and is attributed to the slower dissolution and absorption kinetics of the polygalacturonate salt [1]. The lower Cmax reduces the likelihood of transient toxic peak concentrations while maintaining comparable overall drug exposure (AUC) . It is important to note that a comparative study by Dahl et al. (1990) found no significant difference in Cmax between QP and QS when administered as tablets at equivalent base doses in a crossover design with 13 healthy male volunteers (p > 0.05) [2], indicating that the Cmax difference may be formulation-dependent or less pronounced under certain conditions.

Pharmacokinetics Bioavailability Drug Safety

Gastrointestinal Tolerability: Cardioquin Reported to Eliminate GI Distress Associated with Quinidine Sulfate Therapy

Quinidine sulfate is well-documented to cause significant local gastrointestinal irritation, including pain, nausea, vomiting, and particularly diarrhea, which frequently precludes adequate oral dosing in many patients [1]. Clinical studies with quinidine polygalacturonate reported no evidence of such gastrointestinal distress . A comparative clinical study by Pote (1961) specifically evaluated quinidine polygalacturonate against quinidine sulfate in patients with various cardiac arrhythmias and reported that the polygalacturonate salt provided antiarrhythmic effect equal to that of quinidine sulfate without causing gastrointestinal irritation [2]. The absence of quantitative incidence rates from large-scale controlled trials limits the strength of this evidence.

Drug Safety Tolerability Formulation Science

Bioequivalence of Systemic Exposure: Cardioquin Demonstrates Equivalent AUC to Quinidine Sulfate at Equivalent Base Doses

Multiple controlled pharmacokinetic studies have demonstrated that quinidine polygalacturonate (Cardioquin) and quinidine sulfate produce statistically equivalent systemic exposure as measured by area under the concentration-time curve (AUC). Dahl et al. (1990) conducted a randomized crossover study in 13 healthy male volunteers comparing 550 mg QP liquid, two 275-mg QP tablets, 400 mg QS liquid, and two 200-mg QS tablets—all equivalent in quinidine base content. No significant differences were observed for AUC (0–48 hours) or any other absorption/disposition parameters among the four treatments (p > 0.05) [1]. Soeterboek et al. (1976) similarly concluded that Cardioquin serum level curves were not significantly different from generic quinidine sulfate tablets, deeming the formulation therapeutically equivalent [2]. This evidence confirms that Cardioquin achieves the same total drug exposure as the sulfate reference standard, with the primary differentiation residing in the temporal absorption profile rather than overall bioavailability.

Bioequivalence Pharmacokinetics Formulation Comparison

Optimal Research and Reference Standard Applications for Cardioquin (Quinidine Polygalacturonate) Based on Quantified Differentiation


Reference Standard for Sustained-Release Quinidine Pharmacokinetic Studies

Given its established Tmax of approximately 6 hours—compared to 1–3 hours for quinidine sulfate and 3–6 hours for quinidine gluconate [1]—Cardioquin serves as an ideal reference compound for studies investigating the pharmacokinetic-pharmacodynamic relationships of delayed-absorption quinidine formulations. The compound's uniform and sustained blood level profile makes it suitable as a comparator in bioequivalence studies of novel sustained-release antiarrhythmic formulations, where understanding the relationship between absorption rate and therapeutic window is critical.

Positive Control in Gastrointestinal Tolerability Studies of Antiarrhythmic Formulations

Based on clinical reports indicating that quinidine polygalacturonate produces no evidence of gastrointestinal distress in contrast to the well-documented local irritant effects of quinidine sulfate (which cause >50% discontinuation rates within the first year of therapy [2]), Cardioquin can be employed as a positive control or reference compound in studies examining the gastrointestinal safety profiles of novel quinidine derivatives or alternative antiarrhythmic formulations. Researchers investigating formulation strategies to mitigate GI toxicity may utilize Cardioquin as a benchmark for improved tolerability, while noting that rigorous quantitative comparative data from large-scale controlled trials are limited [3].

Pharmacokinetic Comparator in Quinidine Salt Form Differentiation Studies

The established differences in absorption kinetics among quinidine salt forms—sulfate (Tmax 1–3 hours), gluconate (Tmax 3–6 hours), and polygalacturonate (Tmax ~6 hours) [1]—position Cardioquin as an essential comparator in studies designed to elucidate the impact of counterion selection on oral drug absorption. The compound's equivalent total systemic exposure (AUC) to quinidine sulfate [4] combined with its distinct temporal absorption profile makes it valuable for isolating the effects of absorption rate on pharmacodynamic endpoints, independent of total drug exposure.

In Vitro K+ Channel Blockade Studies with Known IC50

Cardioquin (quinidine polygalacturonate) has a characterized K+ channel blockade IC50 of 19.9 μM . This established potency metric enables its use as a reference inhibitor in electrophysiological studies examining potassium channel function in cardiac myocytes or recombinant expression systems. The compound's dual activity as both a sodium channel blocker (Class IA mechanism) and a potassium channel blocker provides a defined pharmacological profile for investigating ion channel crosstalk and arrhythmia mechanisms, particularly in studies requiring a compound with well-characterized multi-channel effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cardioquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.